

Molecular weight and formula of 2-Cyclohexylcyclohexanone (C12H20O)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041

[Get Quote](#)

An In-depth Technical Guide to 2-Cyclohexylcyclohexanone (C12H20O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of **2-Cyclohexylcyclohexanone**. This information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug discovery.

Core Molecular Information

2-Cyclohexylcyclohexanone is a cyclic ketone with the chemical formula C12H20O.^{[1][2][3]} ^[4] It is also known by several synonyms, including [1,1'-Bicyclohexyl]-2-one and Lavamenthe.^{[2][5]} The molecule consists of a cyclohexane ring substituted with a cyclohexyl group at the second position.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclohexylcyclohexanone** is presented in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C12H20O	[1] [2] [3] [6]
Molecular Weight	180.29 g/mol	[1] [3] [5] [6] [7]
CAS Number	90-42-6	[1] [2] [3]
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	-32 °C	[5] [8]
Boiling Point	269 °C	[5] [8]
Density	0.97 g/cm³	[5] [8]
Flash Point	121 °C	[5] [6]
Refractive Index	1.4880-1.4900	[5] [8]

Spectroscopic Data

The structural elucidation of **2-Cyclohexylcyclohexanone** is primarily achieved through spectroscopic methods. While a comprehensive public database of its spectra is not readily available, the expected characteristic spectroscopic features are summarized in Table 2. These are based on the known functional groups and the analysis of similar compounds.

Spectroscopic Technique	Expected Features
¹ H NMR	Complex multiplets in the aliphatic region (1.0-3.0 ppm) corresponding to the protons on the two cyclohexane rings.
¹³ C NMR	A peak in the range of 200-215 ppm for the carbonyl carbon. Multiple peaks in the aliphatic region (20-60 ppm) for the carbons of the cyclohexane rings.
Infrared (IR) Spectroscopy	A strong absorption band around 1710 cm ⁻¹ corresponding to the C=O stretching of the ketone. C-H stretching bands around 2850-2950 cm ⁻¹ .
Mass Spectrometry (MS)	A molecular ion peak (M ⁺) at m/z = 180. Fragmentation patterns would involve the loss of alkyl fragments from the cyclohexane rings.

Synthesis of 2-Cyclohexylcyclohexanone

The synthesis of **2-Cyclohexylcyclohexanone** can be achieved through various methods. A common laboratory and industrial approach involves the self-condensation of cyclohexanone followed by reduction. An alternative method is the hydrogenation of 2-cyclohexylcyclohexanol.

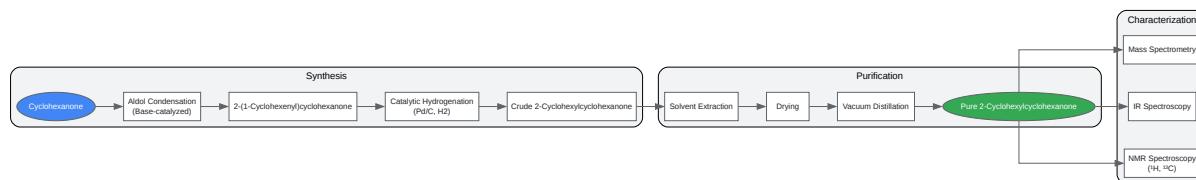
Experimental Protocol: Synthesis via Self-Condensation of Cyclohexanone

This protocol is a representative method for the synthesis of **2-Cyclohexylcyclohexanone**.

Materials:

- Cyclohexanone
- Sodium ethoxide
- Ethanol

- Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas source


Procedure:

- Aldol Condensation:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared.
 - Cyclohexanone is added dropwise to the stirred solution at room temperature.
 - The reaction mixture is then heated to reflux for several hours to promote the aldol condensation, forming 2-(1-cyclohexenyl)cyclohexanone.
 - After cooling, the reaction is quenched by the addition of dilute hydrochloric acid.
- Workup and Extraction:
 - The aqueous mixture is extracted several times with diethyl ether.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude unsaturated ketone.
- Hydrogenation:
 - The crude 2-(1-cyclohexenyl)cyclohexanone is dissolved in ethanol in a hydrogenation vessel.
 - A catalytic amount of palladium on carbon (Pd/C) is added.

- The vessel is connected to a hydrogen gas source and the reaction is stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.
- Purification:
 - The catalyst is removed by filtration through a pad of celite.
 - The solvent is evaporated under reduced pressure.
 - The resulting crude **2-Cyclohexylcyclohexanone** is purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2-Cyclohexylcyclohexanone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **2-Cyclohexylcyclohexanone**.

Applications in Research and Development

2-Cyclohexylcyclohexanone serves as a valuable intermediate in organic synthesis. Its ketone functionality allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. While not a primary focus, its derivatives could be explored for potential applications in drug discovery as scaffolds for novel therapeutic agents. Its primary industrial use is as a fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Cyclohexylcyclohexanol | 6531-86-8 | Benchchem [benchchem.com]
- 4. CAS 90-42-6: 2-Cyclohexylcyclohexanone | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-CYCLOHEXYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Cyclohexylcyclohexanone (C₁₂H₂₀O)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167041#molecular-weight-and-formula-of-2-cyclohexylcyclohexanone-c12h20o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com